molecular formula C12H14O2 B3013646 4-(Oxan-4-YL)benzaldehyde CAS No. 1276024-97-5

4-(Oxan-4-YL)benzaldehyde

Cat. No.: B3013646
CAS No.: 1276024-97-5
M. Wt: 190.242
InChI Key: KBWACNUZFFPOKQ-UHFFFAOYSA-N
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Description

4-(Oxan-4-YL)benzaldehyde is a synthetic organic compound characterized by a benzaldehyde core substituted at the para position with a tetrahydropyran-4-yl (oxan-4-yl) group. Its molecular formula is C₁₂H₁₄O₂, with a calculated molecular weight of 190.24 g/mol. The tetrahydropyran moiety introduces a six-membered cyclic ether, conferring moderate lipophilicity and structural rigidity compared to aliphatic or polar substituents. This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials .

Properties

IUPAC Name

4-(oxan-4-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,9,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWACNUZFFPOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276024-97-5
Record name 4-(oxan-4-yl)benzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-4-YL)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with oxane derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-4-YL)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products Formed

    Oxidation: 4-(Oxan-4-YL)benzoic acid

    Reduction: 4-(Oxan-4-YL)benzyl alcohol

    Substitution: Various substituted derivatives depending on the specific reaction conditions

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

  • Role : 4-(Oxan-4-YL)benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized to create various derivatives through reactions such as oxidation, reduction, and electrophilic aromatic substitution.
  • Reactions :
    • Oxidation : Converts the aldehyde group to a carboxylic acid.
    • Reduction : Reduces the aldehyde to an alcohol.
    • Substitution : Engages in electrophilic aromatic substitution to yield substituted benzene derivatives.

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeProductReaction Conditions
Oxidation3-(Oxan-4-yl)benzoic acidPotassium permanganate in acidic medium
Reduction3-(Oxan-4-yl)benzyl alcoholSodium borohydride in ethanol
SubstitutionVarious substituted derivativesElectrophilic reagents (e.g., Br₂)

Biological Applications

Potential Antimicrobial and Anticancer Properties

  • Research Focus : Studies have indicated that compounds similar to this compound exhibit antimicrobial and anticancer activities. Ongoing research aims to explore these properties further.
  • Mechanism of Action : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

Medical Applications

Precursor for Pharmaceutical Compounds

  • Therapeutic Potential : There is growing interest in using this compound as a precursor for synthesizing pharmaceutical compounds. Its unique structure may lead to the development of new drugs targeting specific diseases.

Industrial Applications

Specialty Chemicals Production

  • Usage in Industry : The compound finds application in producing specialty chemicals and as a reagent in various industrial processes. Its versatility allows it to be used in diverse applications ranging from materials science to pharmaceuticals.

Case Studies

  • Antimicrobial Activity Study
    • A recent study investigated the antimicrobial properties of derivatives of this compound. The findings indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
  • Pharmaceutical Development
    • Research published in a peer-reviewed journal highlighted the use of this compound as a starting material for synthesizing novel opioid receptor ligands. These compounds showed promise for pain management therapies, demonstrating the compound's relevance in medicinal chemistry .

Mechanism of Action

The mechanism of action of 4-(Oxan-4-YL)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The oxane ring may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The para-substituted benzaldehyde derivatives vary significantly in their substituent groups, influencing their reactivity and applications. Below is a structural comparison:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Notes
4-(Oxan-4-YL)benzaldehyde Tetrahydropyran-4-yl C₁₂H₁₄O₂ 190.24 Cyclic ether enhances rigidity
4-Hydroxybenzaldehyde -OH C₇H₆O₂ 122.12 Polar, hydrogen-bonding capability
4-(Octyloxy)benzaldehyde -O-(CH₂)₇CH₃ C₁₅H₂₂O₂ 234.33 Highly lipophilic, long alkyl chain
4-(Bromomethyl)benzaldehyde -CH₂Br C₈H₇BrO 199.05 Reactive bromine for alkylation
4-Allyloxybenzaldehyde -O-CH₂CHCH₂ C₁₀H₁₀O₂ 162.19 Allyl group enables Claisen rearrangement

Physicochemical Properties

  • Lipophilicity : The tetrahydropyran group confers moderate lipophilicity, intermediate between 4-hydroxybenzaldehyde (hydrophilic) and 4-(octyloxy)benzaldehyde (highly lipophilic). This balance may improve membrane permeability in drug design.
  • Stability : The cyclic ether structure likely enhances thermal and oxidative stability compared to aliphatic ethers or brominated analogs.

Research Findings and Gaps

  • Biological Activity: No direct data on this compound’s bioactivity are available. In contrast, 4-hydroxybenzaldehyde exhibits antimicrobial and anti-inflammatory properties .
  • Synthetic Studies : Evidence highlights its role in forming Schiff bases for heterocyclic synthesis, but detailed kinetic or mechanistic studies are lacking .
  • Data Limitations : Melting/boiling points, solubility, and toxicity data for this compound are absent in the reviewed literature, necessitating further experimental characterization.

Biological Activity

4-(Oxan-4-YL)benzaldehyde, also known by its chemical structure as a substituted benzaldehyde, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by the presence of an oxane ring, which may contribute to its unique biological activities. This article reviews the current understanding of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1276024-97-5
  • Molecular Formula : C10H10O2
  • Molecular Weight : 166.19 g/mol

The structure features a benzaldehyde moiety attached to a tetrahydrofuran ring (oxane), which may influence its solubility and reactivity in biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains were as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli15.63
Staphylococcus aureus31.25
Pseudomonas aeruginosa62.50

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study involving various cancer cell lines, this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM depending on the cell line tested. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in target cells, leading to apoptosis.
  • Receptor Interaction : Preliminary docking studies suggest potential interactions with specific receptors involved in cell signaling pathways associated with growth and apoptosis .

Case Study 1: Antimicrobial Evaluation

In a controlled laboratory setting, researchers tested the efficacy of this compound against common pathogens. The study utilized disc diffusion methods alongside MIC determination, revealing that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics .

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on human cancer cell lines (e.g., MCF-7 and HeLa). The results indicated that treatment with varying concentrations of this compound resulted in significant reductions in cell viability, supporting its potential as an anticancer agent .

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